molecular formula C20H18O2Si B12580281 2,2,4-Triphenyl-1,3,2-dioxasilolane CAS No. 185397-08-4

2,2,4-Triphenyl-1,3,2-dioxasilolane

Cat. No.: B12580281
CAS No.: 185397-08-4
M. Wt: 318.4 g/mol
InChI Key: KDUFCRMFZWJTGL-UHFFFAOYSA-N
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Description

2,2,4-Triphenyl-1,3,2-dioxasilolane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups

Preparation Methods

The synthesis of 2,2,4-Triphenyl-1,3,2-dioxasilolane typically involves the reaction of triphenylsilanol with a suitable diol under acidic conditions. The reaction proceeds through the formation of a cyclic intermediate, which then undergoes cyclization to form the desired dioxasilolane ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

2,2,4-Triphenyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:

Scientific Research Applications

2,2,4-Triphenyl-1,3,2-dioxasilolane has found applications in several scientific research areas:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding silicon’s role in biological processes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,4-Triphenyl-1,3,2-dioxasilolane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, leading to the formation of new compounds. The pathways involved in these reactions are influenced by the compound’s structure and the presence of phenyl groups, which can stabilize reaction intermediates .

Comparison with Similar Compounds

2,2,4-Triphenyl-1,3,2-dioxasilolane can be compared with other similar compounds, such as:

Properties

CAS No.

185397-08-4

Molecular Formula

C20H18O2Si

Molecular Weight

318.4 g/mol

IUPAC Name

2,2,4-triphenyl-1,3,2-dioxasilolane

InChI

InChI=1S/C20H18O2Si/c1-4-10-17(11-5-1)20-16-21-23(22-20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2

InChI Key

KDUFCRMFZWJTGL-UHFFFAOYSA-N

Canonical SMILES

C1C(O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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